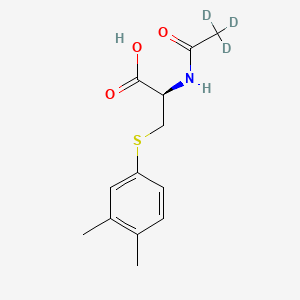
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3” is a modified amino acid with the molecular formula C13H14D3NO3S and a molecular weight of 270.36 . It is also known by the synonyms “N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine-d3” and "3,4-DPMA-d3" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string:CC(C(C)=C1)=CC=C1SCC@H([2H])[2H])=O)C(O)=O . Physical And Chemical Properties Analysis
“this compound” is a pale beige solid . It is slightly soluble in ethanol and methanol . Its melting point is between 138-140°C .科学的研究の応用
Antioxidant and Anti-Aging Effects
N-Acetyl-L-cysteine (NAC), a derivative of the sulfur-containing amino acid L-cysteine, has been observed to have potential anti-aging properties. Studies on Drosophila species with varying lifespans revealed that except for the highest concentrations, NAC demonstrated male-biased effects on lifespan, stress-resistance, and locomotor activity. However, it did not satisfy the criteria of a geroprotector in terms of the reproducibility of lifespan-extending effects in different model organisms. The concentration- and sex-dependent changes in the expression levels of genes involved in antioxidant defense and hydrogen sulfide biosynthesis suggest the involvement of hormetic mechanisms in the geroprotective effects of NAC (Shaposhnikov et al., 2018).
Immunomodulatory Properties
N,N'-Diacetyl-L-cystine, the disulfide dimer of NAC, has been shown to be a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. Its effects are 100 to 1000 times more potent than NAC, suggesting that it does not act as a prodrug of NAC. The modulatory effect on the immune response varies depending on the experimental conditions, indicating that DiNAC acts via redox processes (Särnstrand et al., 1999).
Neuroprotective Applications
NAC has shown promise in the treatment of neurological disorders like cerebral palsy. However, NAC suffers from drawbacks such as poor oral bioavailability and suboptimal blood-brain-barrier permeability. Research indicates that dendrimer-NAC (D-NAC) conjugates, especially in oral formulations, could be an effective option for the treatment of neuroinflammation (Yellepeddi et al., 2018).
Analytical Applications in Tissue Distribution Studies
NAC's distribution in various tissues was studied using high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) method. The method was applied to assess the distribution of NAC in tissues like liver, kidney, heart, lungs, and spleen in Wistar rats, providing valuable data for tissue-specific analysis and understanding the metabolism of NAC (Siddiqui et al., 2016).
Detoxifying Properties
Studies have demonstrated the protective role of NAC against various toxins, including dimethylmercury and methylmercury-induced toxicity. NAC provided significant protection against oxidative stress, lipid peroxidation, and DNA damage induced by these toxins, highlighting its potential as a therapeutic agent in detoxification processes (Joshi et al., 2010; Joshi et al., 2014).
特性
IUPAC Name |
(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJANJUVOQDAHZ-OGWVHELISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


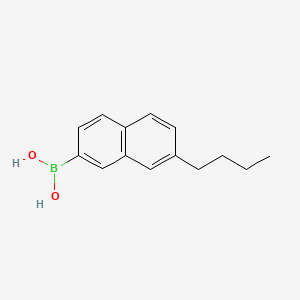


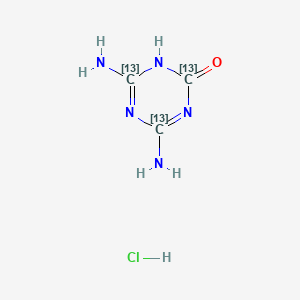
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
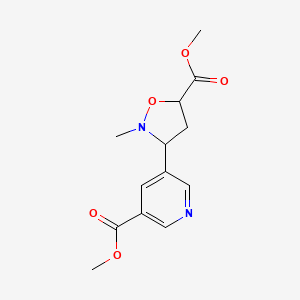
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
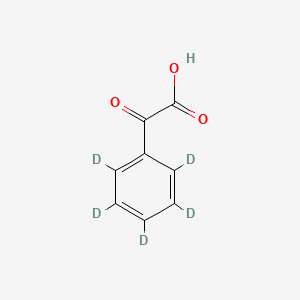


![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)